molecular formula C5H11ClN2O3 B12937936 (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride

(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride

Cat. No.: B12937936
M. Wt: 182.60 g/mol
InChI Key: KJWWPCNYZGPZJD-WCCKRBBISA-N
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Description

(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of amino acids and is often studied for its potential applications in biochemistry and pharmaceuticals. The compound’s structure includes two amino groups and a ketone group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride typically involves the use of amino acid precursors. One common method is the reductive amination of 2-keto acids with ammonia or primary amines under hydrogenation conditions. The reaction is usually catalyzed by metals such as palladium or platinum. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of biocatalysts, such as enzymes, is also explored to achieve higher selectivity and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the amino groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The presence of amino and ketone groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diamino-4-oxopentanoic acid: Lacks the (S)-configuration and hydrochloride salt form.

    2,5-Diamino-4-oxopentanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.

    2,5-Diamino-4-oxopentanoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.

Uniqueness

(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C5H11ClN2O3

Molecular Weight

182.60 g/mol

IUPAC Name

(2S)-2,5-diamino-4-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H10N2O3.ClH/c6-2-3(8)1-4(7)5(9)10;/h4H,1-2,6-7H2,(H,9,10);1H/t4-;/m0./s1

InChI Key

KJWWPCNYZGPZJD-WCCKRBBISA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)CN.Cl

Canonical SMILES

C(C(C(=O)O)N)C(=O)CN.Cl

Origin of Product

United States

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